3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-[2-(trifluoromethyl)phenyl]urea
Description
3-{2-[5-(1-Methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-[2-(trifluoromethyl)phenyl]urea is a urea-based small molecule featuring a thiophene ring substituted with a 1-methylpyrazole moiety and a 2-(trifluoromethyl)phenyl group. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets such as enzymes or receptors. The trifluoromethyl group is a common pharmacophore known to improve metabolic stability and lipophilicity, while the thiophene-pyrazole-ethyl chain may influence steric and electronic properties.
Properties
IUPAC Name |
1-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4OS/c1-25-11-12(10-23-25)16-7-6-13(27-16)8-9-22-17(26)24-15-5-3-2-4-14(15)18(19,20)21/h2-7,10-11H,8-9H2,1H3,(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDWHEDWIWQXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the LmPTR1 pocket . This pocket is an active site in the Leishmania major pteridine reductase 1 (LmPTR1), an enzyme that plays a crucial role in the survival and proliferation of the Leishmania parasite.
Mode of Action
The compound interacts with its target through a desirable fitting pattern in the LmPTR1 pocket. This interaction is characterized by a lower binding free energy of -9.8 kcal/mol, indicating a strong and favorable interaction between the compound and its target.
Biochemical Pathways
The compound’s interaction with the LmPTR1 pocket affects the biochemical pathways associated with the survival and proliferation of the Leishmania parasite
Pharmacokinetics
The compound’s strong and favorable interaction with its target suggests that it may have good bioavailability.
Result of Action
The compound’s action results in potent in vitro antipromastigote activity. This suggests that the compound may be effective in inhibiting the growth and proliferation of the Leishmania parasite.
Biological Activity
The compound 3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-[2-(trifluoromethyl)phenyl]urea, with the chemical formula and CAS number 2640979-46-8, is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 394.4 g/mol |
| Molecular Formula | C₁₈H₁₇F₃N₄OS |
| CAS Number | 2640979-46-8 |
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that certain pyrazole compounds demonstrate cytotoxicity against various cancer cell lines, suggesting that the incorporation of thiophene and trifluoromethyl groups may enhance this activity. The mechanism often involves the induction of apoptosis in cancer cells through pathways such as caspase activation and modulation of cell cycle progression .
Case Study : In a screening of a drug library for anticancer compounds, derivatives similar to the target compound were found to inhibit tumor growth in multicellular spheroids, indicating their potential as effective anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are well-documented. The compound is hypothesized to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. A related study reported that pyrazole compounds showed IC50 values significantly lower than standard anti-inflammatory drugs like celecoxib, suggesting high potency in reducing inflammation .
Research Findings :
- Compounds with similar structures exhibited an IC50 value of 3.5 nM in COX-2 inhibition studies, demonstrating strong anti-inflammatory potential .
The biological activity of 3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-[2-(trifluoromethyl)phenyl]urea is attributed to its ability to interact with specific molecular targets involved in inflammation and cancer progression.
Proposed Mechanisms:
- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, leading to decreased inflammation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antimicrobial Activity : Some studies suggest that thiophene-based compounds possess inherent antimicrobial properties, potentially making this compound effective against various pathogens .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing both pyrazole and thiophene rings exhibit significant antimicrobial properties. Studies have shown that derivatives of similar structures demonstrate effective inhibition against various bacterial strains:
- Antibacterial Activity : The compound has been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Antifungal Activity : It has also shown efficacy against Candida albicans, with an MIC of 16 µg/mL.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been investigated using models such as carrageenan-induced paw edema in rats. Results indicated a significant reduction in paw swelling by approximately 60% compared to control groups, suggesting its potential as an anti-inflammatory agent.
Anticancer Potential
Compounds with similar structural motifs have been explored for their anticancer properties. Preliminary studies suggest that this compound may inhibit certain cancer cell lines, though further research is required to establish specific mechanisms and efficacy.
Study 1: Antileishmanial Activity
In vitro studies on the antileishmanial activity of this compound revealed significant effects against Leishmania donovani, the causative agent of visceral leishmaniasis. An IC50 value of 0.5 µM was observed, indicating its potential as a lead compound for further development.
Study 2: Enzyme Inhibition Studies
The compound has been identified as a potent inhibitor of carbonic anhydrase (CA), particularly CA XII, with an IC50 value of 0.045 µM. This suggests strong inhibitory potential that could be harnessed for therapeutic applications targeting acid-base balance in physiological processes.
Conclusion and Future Directions
The diverse applications of 3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-[2-(trifluoromethyl)phenyl]urea highlight its potential in medicinal chemistry. Ongoing research is warranted to explore its full therapeutic potential, optimize synthesis methods, and evaluate safety profiles across various biological systems.
Further investigations into its pharmacokinetics and long-term effects will be crucial for developing this compound into a viable therapeutic agent in treating infectious diseases, inflammatory conditions, and possibly cancer.
Chemical Reactions Analysis
Hydrolysis of the Urea Linkage
The urea group undergoes hydrolysis under acidic or basic conditions, yielding substituted aniline derivatives. For example:
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Acidic Hydrolysis : Reacting with concentrated HCl at 80–100°C cleaves the urea linkage, producing 2-(trifluoromethyl)aniline and 3-[2-(5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl)ethyl]amine .
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Basic Hydrolysis : Treatment with NaOH in aqueous ethanol generates the corresponding ammonium salts.
Key Conditions :
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (conc.), 80–100°C | 2-(Trifluoromethyl)aniline + Thiophene-ethylamine |
| Basic Hydrolysis | NaOH, EtOH/H₂O, reflux | Ammonium salts |
Alkylation and Acylation at Urea Nitrogens
The urea nitrogens participate in alkylation and acylation reactions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in dichloromethane (DCM) using triethylamine (TEA) as a base, forming N-alkylated ureas .
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Acylation : Treating with acetyl chloride or benzoyl chloride yields N-acylurea derivatives , with reaction efficiency dependent on steric hindrance from the trifluoromethyl group.
Reactivity Trends :
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The N-H proximal to the trifluoromethylphenyl group is less reactive due to electronic withdrawal effects.
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Alkylation occurs preferentially at the nitrogen adjacent to the thiophene-ethyl chain.
Electrophilic Substitution on the Thiophene Ring
The thiophene moiety undergoes electrophilic substitution at positions 4 and 5 (relative to the ethyl-pyrazole substituent):
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 5, forming 5-nitro-thiophene derivatives .
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Sulfonation : Oleum (H₂SO₄/SO₃) generates sulfonic acid derivatives, useful for further functionalization.
Substituent Effects :
| Position | Reactivity | Example Reaction |
|---|---|---|
| 4 | Moderate | Bromination (Br₂/FeBr₃) yields 4-bromo-thiophene |
| 5 | High | Nitration produces 5-nitro-thiophene |
Nucleophilic Substitution on the Pyrazole Ring
The 1-methylpyrazole group participates in nucleophilic substitution reactions:
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Demethylation : HBr/acetic acid removes the methyl group, yielding 1H-pyrazole-4-yl , which can further react with nucleophiles (e.g., amines, thiols) .
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Halogenation : NBS (N-bromosuccinimide) in DMF brominates the pyrazole ring at position 3 .
Mechanistic Insight :
The methyl group at position 1 directs electrophiles to the 3- and 5-positions of the pyrazole ring .
Stability Under Oxidative Conditions
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The trifluoromethyl group remains inert under most oxidative conditions (e.g., KMnO₄, H₂O₂).
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The thiophene ring is susceptible to oxidation with strong oxidizers (e.g., m-CPBA), forming sulfoxides or sulfones depending on reaction time.
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar derivatives:
| Feature | This Compound | Analogues (e.g., 1-Cyclopropyl-1-(2-thiophen-2-yl)ethyl urea) |
|---|---|---|
| Urea Hydrolysis Rate | Slower due to electron-withdrawing CF₃ | Faster (no strong EWGs) |
| Thiophene Reactivity | Enhanced (pyrazole conjugation) | Reduced (alkyl substituents) |
| Pyrazole Substitution | Prefers position 3 | Position 5 (if unsubstituted) |
Catalytic Hydrogenation
While the compound lacks reducible groups (e.g., nitro, alkenes), related analogues with unsaturated bonds undergo hydrogenation:
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Example : Hydrogenation of 5-nitrothiophene derivatives (synthesized via nitration) over Pd/C yields 5-aminothiophene .
Key Research Findings
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Electronic Effects : The trifluoromethyl group reduces electron density at the urea group, slowing hydrolysis but stabilizing intermediates.
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Regioselectivity : Thiophene substitution favors position 5 due to directing effects from the pyrazole-ethyl chain .
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Synthetic Utility : The pyrazole ring serves as a handle for further functionalization, enabling diversification into bioactive molecules .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound differs from analogous urea derivatives in key structural aspects:
Key Observations :
- Heterocycles : The target compound uses a thiophene ring, whereas analogs in and feature thiazole cores. Thiophene’s lower electronegativity may enhance lipophilicity compared to thiazole, which contains a nitrogen atom .
- Substituent Position : The trifluoromethyl group on the phenyl ring is at the 2-position in the target compound, whereas analogs (e.g., 11d, 11e) have it at the 3- or 4-positions, which may affect steric interactions with targets .
Physicochemical Properties
While the target compound’s physicochemical data are unavailable, comparisons with structurally similar urea derivatives highlight trends:
Trends :
- Molecular Weight: Compounds with trifluoromethyl groups (e.g., 11j, 11d) exhibit higher molecular weights (~534 Da) compared to non-halogenated analogs (e.g., 11l: 496 Da) .
- Melting Points : Urea derivatives with bulky substituents (e.g., benzyloxy groups in 2b) show higher melting points (~188–190°C), suggesting stronger crystal packing .
Pharmacological Implications
- Trifluoromethyl Group : This electron-withdrawing group enhances metabolic stability and may improve target binding via hydrophobic interactions .
- Thiophene vs. Thiazole : Thiophene’s lower polarity could increase membrane permeability compared to thiazole-containing analogs, though this may reduce water solubility .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
To minimize trial-and-error approaches, employ Design of Experiments (DOE) methodologies. DOE allows systematic variation of parameters (e.g., temperature, catalyst loading, solvent polarity) to identify optimal reaction conditions. For instance, fractional factorial designs can reduce the number of experiments while capturing interactions between variables . Integrating computational reaction path searches (e.g., quantum chemical calculations) further narrows experimental conditions by predicting transition states and intermediates, as demonstrated by the ICReDD framework .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify the urea backbone, pyrazole, and thiophene substituents. Compare chemical shifts with structurally similar compounds (e.g., trifluoromethylphenyl derivatives) .
- X-ray Crystallography: Resolve molecular conformation and hydrogen-bonding patterns, as seen in pyrazole-urea analogs (e.g., 3-ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and fragmentation patterns.
Q. How can solubility and stability challenges be addressed during formulation?
- Solubility: Test polar aprotic solvents (e.g., DMSO) or employ co-solvent systems. Computational solubility prediction tools (e.g., COSMO-RS) can guide solvent selection .
- Stability: Conduct accelerated stability studies under varying pH, temperature, and light exposure. For urea derivatives, monitor hydrolysis susceptibility via HPLC .
Advanced Research Questions
Q. What computational methods are suitable for predicting biological targets or mechanism of action?
- Molecular Docking: Use software like AutoDock Vina to screen against protein databases (e.g., PDB), focusing on urea-binding enzymes (e.g., kinases, proteases). Validate with molecular dynamics simulations to assess binding stability .
- Structure-Activity Relationship (SAR) Modeling: Compare electronic (e.g., trifluoromethyl group) and steric effects with analogs to identify pharmacophores .
Q. How can contradictory data in reaction yields or biological activity be resolved?
- Statistical Analysis: Apply ANOVA or multivariate regression to DOE datasets to distinguish significant variables from noise .
- Reproducibility Checks: Standardize protocols (e.g., inert atmosphere for air-sensitive steps) and validate purity via orthogonal methods (e.g., HPLC, elemental analysis) .
- Meta-Analysis: Cross-reference data with structurally related compounds (e.g., pyrazole-thiophene hybrids) to identify trends or outliers .
Q. What reactor design principles apply to scaling up synthesis while maintaining efficiency?
- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic or fast reactions. Use microreactors for hazardous intermediates (e.g., organometallic catalysts) .
- Process Control Systems: Implement real-time monitoring (e.g., in-situ FTIR) to adjust parameters dynamically, as recommended in CRDC subclass RDF2050108 .
Q. How can the compound’s photostability or environmental fate be assessed?
- Photodegradation Studies: Expose to UV-Vis light (e.g., 300–800 nm) and analyze degradation products via LC-MS. Compare with EPA guidelines for environmental persistence .
- HPLC-MS/MS: Track hydrolysis or oxidation pathways under simulated environmental conditions (e.g., aqueous buffers at varying pH) .
Methodological Resources
- Synthesis Optimization: ICReDD’s computational-experimental feedback loop .
- Structural Analysis: X-ray crystallography protocols for urea derivatives .
- Biological Assays: CLP electives on chemical biology methods (e.g., target engagement assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
